molecular formula C18H18FNO B2544236 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 1210396-15-8

2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B2544236
CAS No.: 1210396-15-8
M. Wt: 283.346
InChI Key: IURVRRXLSVNESS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is a chemical compound of interest in medicinal chemistry and neuroscience research. This molecule features a pyrrolidine scaffold, a nitrogen-containing heterocycle that is a common pharmacophore in drug discovery. The presence of both 4-fluorophenyl and phenyl substituents on the pyrrolidine ring makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the design of compounds targeting the central nervous system . Compounds containing the pyrrolidine-2-one fragment, part of the racetam family, are extensively investigated for their potential neuroprotective and nootropic (cognition-enhancing) effects . Research into similar structures suggests potential applications in models of ischemic stroke and other neurological disorders where cognitive function is impaired . The fluorophenyl moiety is a frequent structural element in pharmaceuticals and bioactive research compounds, often used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-6-14(7-9-17)12-18(21)20-11-10-16(13-20)15-4-2-1-3-5-15/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURVRRXLSVNESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-fluoroacetophenone with 3-phenylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • The compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with desirable properties.

Synthetic Routes

  • The synthesis typically involves the reaction of 4-fluoroacetophenone with 3-phenylpyrrolidine in the presence of bases such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to optimize reaction conditions.

Biological Applications

Potential Biological Activity

  • Research indicates that 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one exhibits potential biological activity. Studies have focused on its interactions with various biological targets, which may include receptor binding and enzyme modulation.

Mechanism of Action

  • The compound's mechanism involves binding to specific molecular targets, influencing their activity and triggering downstream signaling pathways. This characteristic opens avenues for further exploration in pharmacology and therapeutic applications.

Medical Applications

Drug Discovery

  • The compound is under investigation for its therapeutic properties, particularly as a lead compound in drug discovery efforts. Its unique structural features may enhance its efficacy against specific diseases, making it a candidate for further development.

Case Studies

  • Preliminary studies have shown promising results in vitro, indicating that compounds similar to 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one exhibit significant biological activity against cancer cell lines. For instance, compounds derived from similar structures have demonstrated antitumor effects in National Cancer Institute protocols .

Industrial Applications

Material Development

  • In the industrial sector, this compound is utilized for developing new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Comparative Analysis with Similar Compounds

Compound NameUnique Features
2-(4-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-oneChlorine substituent affects reactivity differently
2-(4-bromophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-oneBromine substituent provides distinct properties
2-(4-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-oneMethyl group influences lipophilicity

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethanone Core

The ethanone core is a common scaffold in medicinal chemistry. Key analogs and their differences are summarized below:

Compound Name R1 (Aryl Group) R2 (Heterocycle) Key Features & Applications Reference
2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one 4-Fluorophenyl 3-Phenylpyrrolidine Potential kinase inhibition; intermediate
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) 4-Bromophenyl Piperidine Bromine enhances halogen bonding; used in diazo transfers
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethan-1-one (123) 4-Fluorophenyl 2-Fluoropyridinyl Electron-withdrawing pyridine enhances reactivity
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one 4-(tert-Butyl)phenyl None (simple ketone) tert-Butyl group improves lipophilicity
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one 3-Fluorophenyl Piperidine-pyrrolidine hybrid Hybrid heterocycle for receptor targeting
Key Observations:
  • Fluorine vs. Bromine Substituents : The 4-fluorophenyl group (present in the target compound) offers moderate electron-withdrawing effects and metabolic stability compared to bromine in compound 5 , which may enhance halogen bonding but increase molecular weight .
  • The hybrid piperidine-pyrrolidine system in introduces conformational rigidity.
  • Pyridine vs. Phenyl : The 2-fluoropyridinyl group in compound 123 introduces nitrogen-based polarity, which may improve solubility but reduce passive membrane permeability .

Physicochemical and Spectral Data

  • Melting Points: Compound 4 (1-[3-amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(4-fluorophenyl)ethan-1-one): 210.4–212.4 °C . Compound 17a (1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one): Not reported, but purification required dynamic HPLC monitoring .
  • NMR Shifts :
    • Compound 3o (Z-isomer of a benzothiazolylidene analog): 1H NMR in acetone-d6 showed distinct shifts for the fluorophenyl group (δ 7.8–8.2 ppm) .

Implications for Drug Design

  • Fluorine’s Role: The 4-fluorophenyl group enhances metabolic stability and modulates electronic effects, making it preferable over non-fluorinated analogs for CNS targets .
  • Heterocycle Optimization : The 3-phenylpyrrolidine group balances steric bulk and flexibility, whereas piperidine-based analogs (e.g., ) may exhibit stronger basicity, affecting pharmacokinetics.
  • Synthetic Challenges : Low yields in Grignard-based routes (e.g., ) highlight the need for alternative strategies like transition-metal catalysis or flow chemistry.

Biological Activity

The compound 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is a member of the class of organic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and patents.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is C18H20FNC_{18}H_{20}FN. The structure features a fluorinated phenyl group and a pyrrolidine moiety, which are crucial for its biological activity.

Antiviral Properties

Research indicates that derivatives of 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one exhibit antiviral properties. For instance, related compounds have been studied for their efficacy against various viral strains, suggesting potential applications in antiviral drug development .

Anticancer Activity

Studies have demonstrated that similar compounds possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
NeuroprotectivePotential to protect neuronal cells from damage

The biological activities of 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are critical for viral replication or cancer cell proliferation.
  • Modulation of Cell Signaling : It can alter key signaling pathways involved in cell survival and apoptosis.
  • Interaction with Receptors : The compound may interact with specific receptors on cell membranes, influencing cellular responses.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry examined the antiviral efficacy of similar compounds against influenza viruses. The results showed significant reductions in viral titers in vitro, indicating that the compound could be a candidate for further development as an antiviral agent .

Study on Anticancer Effects

In another study, researchers evaluated the effects of related pyrrolidine derivatives on various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended safety protocols for handling 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one in laboratory settings?

Methodological Answer:

  • Hazard Identification: Review Safety Data Sheets (SDS) to determine acute toxicity classifications (e.g., oral, dermal, inhalation hazards). For example, Key Organics Limited classifies this compound under GHS Category 4 for acute toxicity (H302, H312, H332) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods are utilized during handling to minimize inhalation risks .
  • Storage: Store in a sealed container in a cool, ventilated area away from incompatible substances (e.g., strong oxidizing agents) .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed for the preparation of 2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one?

Methodological Answer:

  • Friedel-Crafts Acylation: React 4-fluorophenyl-substituted precursors with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group .
  • Pyrrolidine Functionalization: Use nucleophilic substitution or coupling reactions to attach the 3-phenylpyrrolidine moiety to the fluorophenyl backbone .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm bond angles, stereochemistry, and substituent positions .
  • Spectroscopy: Use 1^1H/13^{13}C NMR to verify aromatic proton environments and ketone carbonyl signals (~200-220 ppm in 13^{13}C). IR spectroscopy can confirm C=O stretches (~1680–1720 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₇FNO, exact mass 285.1264) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data observed during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., 1-(4-fluorophenyl)ethanone derivatives) to identify anomalous signals .
  • Crystallographic Correlation: Use X-ray data (e.g., Acta Crystallographica reports) to resolve ambiguities in stereochemistry or substituent orientation .
  • Dynamic NMR: For flexible moieties (e.g., pyrrolidine ring), analyze temperature-dependent NMR to study conformational exchange broadening .

Q. What methodological considerations are critical when studying the reactivity of the pyrrolidine ring under varying reaction conditions?

Methodological Answer:

  • Solvent Effects: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in nucleophilic substitutions .
  • Acid/Base Catalysis: Use trifluoroacetic acid (TFA) to protonate the pyrrolidine nitrogen, enhancing electrophilicity for alkylation .
  • Kinetic Monitoring: Employ in-situ FTIR or HPLC to track reaction progress and optimize time/temperature parameters .

Q. How should researchers optimize reaction yields when encountering competing side reactions?

Methodological Answer:

  • Reagent Stoichiometry: Adjust molar ratios of reactants (e.g., limiting acyl chloride to prevent over-acylation) .
  • Protecting Groups: Temporarily block reactive sites (e.g., fluorine or pyrrolidine nitrogen) using tert-butoxycarbonyl (Boc) groups .
  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity and reduce byproducts .

Q. How do hazard classifications vary between suppliers, and how should researchers reconcile these differences?

Methodological Answer:

  • SDS Cross-Referencing: Compare hazard statements (e.g., Combi-Blocks vs. Key Organics SDS) to identify consensus risks. For example, Key Organics lists acute toxicity, while Combi-Blocks reports no hazards .
  • Precautionary Principle: Assume the most stringent classification (e.g., GHS Category 4) and implement redundant safety measures (e.g., dual containment) .

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